Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Capacity Vs. Key Analogs
The target compound's computed XLogP3 of 2.3 positions it within the optimal lipophilicity range (1–3) for passive blood-brain barrier permeation [1]. This is significantly lower than the 4-ethoxy analog (predicted XLogP3 ≈ 2.9), suggesting better solubility and reduced non-specific protein binding. The single hydrogen bond donor (amide NH) and seven acceptors provide a balanced profile for target engagement while limiting P-glycoprotein efflux liability compared to compounds with additional donor groups [2].
| Evidence Dimension | Lipophilicity (XLogP3) and H-Bond Parameters |
|---|---|
| Target Compound Data | XLogP3 = 2.3; H-Bond Donors = 1; H-Bond Acceptors = 7; Rotatable Bonds = 6 |
| Comparator Or Baseline | Baseline (Ideal CNS drug space): XLogP3 = 1–3; H-Bond Donors ≤ 3; H-Bond Acceptors ≤ 7; Rotatable Bonds ≤ 8. 4-ethoxy analog (CAS not available): Predicted XLogP3 ≈ 2.9 (higher, less favorable). |
| Quantified Difference | Target XLogP3 is +0.6 log units more hydrophilic than 4-ethoxy analog. Rotatable bonds (6) are within the ≤8 threshold for oral CNS drugs. |
| Conditions | Computational predictions via PubChem (XLogP3 algorithm) and Cactvs descriptors [1]; comparator values estimated by molecular similarity. |
Why This Matters
For CNS drug discovery programs, selecting a scaffold with a matched molecular pair that demonstrates superior predicted CNS MPO (Multiparameter Optimization) scores directly influences hit-to-lead prioritization and reduces late-stage attrition from poor brain exposure.
- [1] PubChem. Compound Summary for CID 7618339, Computed Properties section. National Center for Biotechnology Information. 2026. View Source
- [2] Wager, T. T., et al. (2016). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 7(6), 757-768. View Source
